molecular formula C8H5NO3 B081381 Benzo[d]oxazole-5-carboxylic acid CAS No. 15112-41-1

Benzo[d]oxazole-5-carboxylic acid

Cat. No.: B081381
CAS No.: 15112-41-1
M. Wt: 163.13 g/mol
InChI Key: WJBOXEGAWJHKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazole-5-carboxylic acid typically involves the cyclization of 2-aminophenol with a carboxylic acid derivative. One common method is the reaction of 2-aminophenol with chloroacetic acid in the presence of a base, followed by cyclization to form the oxazole ring . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry Applications

Benzo[d]oxazole-5-carboxylic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential in treating several conditions, including:

  • Alzheimer’s Disease : A study highlighted the synthesis of novel benzo[d]oxazole-based derivatives that exhibit neuroprotective effects against β-amyloid-induced neurotoxicity in PC12 cells, which are commonly used as a model for neuronal studies. Specifically, compound 5c demonstrated significant neuroprotective properties by inhibiting apoptosis and reducing tau hyperphosphorylation through modulation of key signaling pathways (Akt/GSK-3β/NF-κB) .
  • Antimicrobial Activity : Research has indicated that certain derivatives of this compound possess antimicrobial properties. These compounds have been optimized to inhibit pathogens such as Cryptosporidium parvum, which causes gastrointestinal diseases .

Neuroprotective Effects

The neuroprotective potential of this compound derivatives is particularly noteworthy. In vitro studies have shown that these compounds can reduce the neurotoxicity associated with Alzheimer’s disease by:

  • Inhibiting Inflammation : Compounds derived from this compound have been found to inhibit the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and receptor for advanced glycation end products (RAGE) in neuronal cells exposed to β-amyloid .
  • Promoting Cell Viability : The viability of PC12 cells was significantly increased when treated with specific concentrations of these compounds, suggesting their potential role in enhancing neuronal survival under pathological conditions .

Structural Variations and Synthesis

The ability to modify the structure of this compound allows for the development of various derivatives with enhanced biological activity. Some notable synthetic approaches include:

Compound Activity Mechanism
5a - 5vNeuroprotectiveReduces Aβ-induced toxicity
5cAnti-inflammatoryInhibits NF-κB pathway
11β-benzoxazole-substituted steroidsAntihormonalModulates steroid hormone activity

These derivatives are synthesized through various chemical reactions involving carboxylic acids, providing a pathway for developing new therapeutic agents .

Case Studies and Research Findings

Several case studies illustrate the efficacy of this compound derivatives:

  • Neuroprotection in Zebrafish Models : In vivo studies using zebrafish demonstrated that compound 5c exhibited lower toxicity compared to donepezil, a standard treatment for Alzheimer's disease. The survival rate and hatching rates were significantly better in groups treated with compound 5c .
  • Optimization Against Infectious Diseases : Research aimed at optimizing benzoxazole-based inhibitors has shown promise against Cryptosporidium parvum, highlighting the compound's potential in combating drug-resistant infections .

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]oxazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

Benzo[d]oxazole-5-carboxylic acid (BCA), a heterocyclic compound with the molecular formula C8H5NO3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

BCA belongs to the oxazole family, which is known for various biological activities. It has been identified as a potential lead compound in drug development, particularly for its anticancer, anti-inflammatory, and antimicrobial properties .

BCA primarily targets Bcl-2 proteins, which play a crucial role in regulating apoptosis. By inhibiting these proteins, BCA promotes apoptotic pathways, particularly in cancer cells. The compound's interaction with Bcl-2 leads to increased apoptosis, making it a candidate for cancer therapy .

Biochemical Pathways

1. Apoptotic Pathway:
BCA enhances apoptosis through modulation of key proteins involved in cell survival and death. The inhibition of Bcl-2 results in the activation of pro-apoptotic factors, leading to increased cellular apoptosis.

2. Cellular Effects:
BCA influences various cellular functions by affecting cell signaling pathways and gene expression. It has been shown to interact with multiple enzymes and proteins, impacting cellular metabolism and function .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of BCA and its derivatives. For instance:

  • Neuroprotective Effects: A study on derivatives of BCA indicated significant neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, which are commonly used as a model for neurodegenerative diseases like Alzheimer's . The compound promoted phosphorylation of Akt and GSK-3β while reducing the expression of NF-κB and pro-apoptotic factors like Bax, suggesting a mechanism for neuroprotection.
  • Cytotoxicity Against Cancer Cells: BCA derivatives have exhibited selective toxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. These compounds demonstrated lower toxicity towards normal cells compared to cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

Research indicates that BCA exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study found that certain derivatives showed selective antibacterial activity against Bacillus subtilis while being less effective against Escherichia coli. Additionally, some compounds displayed antifungal activity against Candida albicans .

Case Studies

Study Findings Cell Lines/Models
Study 1BCA enhances apoptosis via Bcl-2 inhibitionCancer cell lines (e.g., MCF-7)
Study 2Neuroprotective effects observed in Aβ-induced PC12 cellsPC12 cell model
Study 3Antimicrobial activity against Gram-positive bacteriaBacillus subtilis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzo[d]oxazole-5-carboxylic acid and its derivatives?

  • Methodology :

  • Coupling reactions : Use carbodiimide-based reagents like EDCI·HCl to activate the carboxylic acid group for amide bond formation with amines. For example, coupling with α-methylbenzylamine in DMF at 0°C to room temperature yields amide derivatives .
  • Functional group interconversion : Convert the carboxylic acid to acyl chlorides (e.g., using SOCl₂ or oxalyl chloride) for subsequent reactions with nucleophiles like ammonia or substituted anilines .
  • Heterocycle formation : Utilize nitro-substituted precursors (e.g., 4-hydroxy-3-nitrobenzoic acid) in microwave-assisted reactions with ionic liquid (IL) supports to form fused heterocycles like benzo[d]oxazol-5-yl-1H-benzimidazole .

Q. How is this compound characterized in synthetic chemistry?

  • Methodology :

  • Spectroscopic techniques : Use 1^1H/13^{13}C NMR to confirm aromatic proton environments and carbonyl/amide functionalities. Mass spectrometry (HRMS) verifies molecular weight.
  • Chromatography : HPLC or TLC monitors reaction progress and purity.
  • X-ray crystallography : Resolves crystal structures of derivatives (e.g., amides) to confirm regiochemistry and hydrogen bonding patterns .

Q. What are the primary applications of this compound in drug discovery?

  • Methodology :

  • Scaffold for bioactive molecules : Derivatives like N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide are synthesized and evaluated via molecular docking against COX-2 for anti-inflammatory activity .
  • Antimicrobial agents : Substituted benzoxazoles are tested against bacterial strains (e.g., Cryptosporidium parvum) using in vitro inhibition assays (IC₅₀ values) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodology :

  • Reaction condition screening : Vary solvents (DMF vs. THF), temperatures, and coupling agents (EDCI vs. DCC) to maximize yields. For example, EDCI·HCl in DMF at 0°C–rt improves amidation efficiency .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and enhance regioselectivity using IL supports .
  • Protecting group strategies : Protect reactive sites (e.g., hydroxyl groups) with tert-butyl or benzyl groups to minimize side reactions .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

  • Methodology :

  • Molecular dynamics simulations : Study binding interactions of COX-2 inhibitors in silico, focusing on hydrogen bonding with catalytic residues (e.g., Arg120, Tyr355) .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated oxidation of derivatives, correlating stability with structural modifications (e.g., electron-withdrawing substituents) .

Q. How can structural contradictions in reported bioactivity data for benzoxazole derivatives be resolved?

  • Methodology :

  • Comparative SAR studies : Systematically vary substituents (e.g., pyridyl vs. phenyl groups) and test against identical biological targets to isolate key pharmacophores .
  • Reproducibility protocols : Validate conflicting results (e.g., IC₅₀ discrepancies) using standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies) .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

  • Methodology :

  • Salt formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts .
  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) hydrolyzed in vivo by esterases .
  • Co-crystallization : Use co-formers like nicotinamide to enhance dissolution rates via crystal engineering .

Q. Key Considerations for Researchers

  • Avoid unreliable sources : Cross-validate data from non-peer-reviewed platforms (e.g., ) with primary literature.
  • Stereochemical control : Use chiral amines or catalysts in asymmetric syntheses to access enantiopure derivatives .
  • Data reporting : Include full experimental details (reagent ratios, reaction times) to ensure reproducibility .

Properties

IUPAC Name

1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBOXEGAWJHKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597314
Record name 1,3-Benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15112-41-1
Record name 1,3-Benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (1.0 g, 6.5 mmol) and trimethyl orthoformate (2.0 mL, 18.3 mmol) is heated in an oil bath at 100° C. for 30 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 1,3-benzoxazole-5-carboxylic acid as a brown solid (290 mg, 27%): 1H NMR (DMSO-d6) δ 13.0, 8.9, 8.3, 8.1, 7.9.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-amino-4-hydroxybenzoic acid (8.0 g, 1.0 eq) and 60 mL CH(OEt)3 was heated to reflux for 3 h, and then cooled to rt. The remaining CH(OEt)3 was removed under reduced pressure to give the desired product (7.8 g, 92%). 1H NMR (400 MHz, DMSO-d6) δ 13.00 (brs, 1H), 8.85 (s, 1H), 8.30 (s, 1H), 8.03 (d, J=8.8 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzo[d]oxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.